methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a fluorophenyl group, a diethylamino group, and a pyrrole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Attachment of the Diethylamino Group: This can be done through nucleophilic substitution reactions.
Final Coupling and Esterification: The final steps may involve coupling reactions to attach the various functional groups and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and pyrrole groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The fluorophenyl and diethylamino groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a drug candidate due to its unique structural features.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({1-[2-(dimethylamino)ethyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity.
Biological Activity
Methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential therapeutic applications. Its biological activity is of significant interest due to its structural features, which include a pyrrole ring and various substituents that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the diethylamino group suggests potential interactions with neurotransmitter receptors, while the fluorophenyl moiety may enhance lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing pyrrole and diethylamino groups. For instance, compounds with analogous structures have shown significant activity against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 | 2.4 |
HepG2 | 3.8 |
MCF-7 | 5.1 |
These results indicate that modifications in the molecular structure can lead to enhanced antiproliferative effects, suggesting that this compound may possess similar or improved efficacy against cancer cells .
Antioxidant Activity
The antioxidant properties of compounds containing pyrrole rings are well-documented. The presence of conjugated systems within these structures allows for effective scavenging of free radicals. In vitro assays have demonstrated that related compounds exhibit potent antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
Research has indicated that compounds with similar functionalities can act as inhibitors of specific enzymes. For example, inhibition of phospholipase A2 (PLA2) has been observed in related compounds, which may contribute to their therapeutic effects by modulating inflammatory pathways .
Case Study 1: Anticancer Screening
A study conducted on a library of drug candidates identified several pyrrole derivatives with promising anticancer activities. The compound was tested alongside others and showed significant inhibition of tumor growth in multicellular spheroid models, indicating its potential for further development as an anticancer agent .
Case Study 2: Antioxidant Evaluation
In a comparative study assessing the antioxidant capacity of various heterocyclic compounds, this compound was evaluated using the DPPH radical scavenging assay. Results indicated that it exhibited moderate antioxidant activity comparable to standard antioxidants like ascorbic acid .
Properties
Molecular Formula |
C25H30FN3O5 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H30FN3O5/c1-6-28(7-2)12-13-29-21(16-8-10-17(26)11-9-16)19(23(31)24(29)32)22(30)18-14(3)20(25(33)34-5)27-15(18)4/h8-11,21,27,30H,6-7,12-13H2,1-5H3/b22-19+ |
InChI Key |
QVNREPLYUWHBRI-ZBJSNUHESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(NC(=C2C)C(=O)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(NC(=C2C)C(=O)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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